1-(2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetyl)piperidin-4-one
CAS No.: 1823182-56-4
Cat. No.: VC2900293
Molecular Formula: C13H10ClF5N2O2
Molecular Weight: 356.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823182-56-4 |
|---|---|
| Molecular Formula | C13H10ClF5N2O2 |
| Molecular Weight | 356.67 g/mol |
| IUPAC Name | 1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetyl]piperidin-4-one |
| Standard InChI | InChI=1S/C13H10ClF5N2O2/c14-9-5-7(13(17,18)19)6-20-10(9)12(15,16)11(23)21-3-1-8(22)2-4-21/h5-6H,1-4H2 |
| Standard InChI Key | DOMPZYGFCSONHK-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1=O)C(=O)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)(F)F |
| Canonical SMILES | C1CN(CCC1=O)C(=O)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)(F)F |
Introduction
Chemical Identity and Structural Characteristics
1-(2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetyl)piperidin-4-one is a complex heterocyclic compound characterized by multiple functional groups and substituents. The molecular structure incorporates a pyridine ring with chloro and trifluoromethyl substituents, a difluoroacetyl linkage, and a piperidin-4-one ring system. This arrangement of atoms creates a molecule with distinctive three-dimensional architecture and electronic properties that influence its chemical behavior and potential biological interactions.
Identification Parameters
The compound is uniquely identified by several chemical identifiers and parameters that enable its unambiguous recognition in chemical databases and literature. These identifiers serve as crucial reference points for researchers working with this compound.
| Parameter | Value |
|---|---|
| CAS Number | 1823182-56-4 |
| Molecular Formula | C₁₃H₁₀ClF₅N₂O₂ |
| Molecular Weight | 356.67 g/mol |
| IUPAC Name | 1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetyl]piperidin-4-one |
| PubChem Compound ID | 103595994 |
| Last Modification Date | August 16, 2023 |
The compound was registered with standardized chemical identifiers including a unique CAS number and digital registry in PubChem, facilitating its tracking and identification across different chemical databases.
Structural Notations
The structural representation of this molecule can be encoded in various formats that capture its atomic connectivity and chemical features. These notations are essential for computational chemistry, database searches, and structure-based analyses.
| Notation Type | Representation |
|---|---|
| SMILES | C1CN(CCC1=O)C(=O)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)(F)F |
| Canonical SMILES | C1CN(CCC1=O)C(=O)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)(F)F |
| Standard InChI | InChI=1S/C13H10ClF5N2O2/c14-9-5-7(13(17,18)19)6-20-10(9)12(15,16)11(23)21-3-1-8(22)2-4-21/h5-6H,1-4H2 |
| Standard InChIKey | DOMPZYGFCSONHK-UHFFFAOYSA-N |
These structural representations provide machine-readable formats that encode the complete molecular structure, enabling computational analysis and comparison with other compounds.
Physicochemical Properties
The physical and chemical properties of 1-(2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetyl)piperidin-4-one are significantly influenced by its structural features, particularly the presence of multiple fluorine atoms and the heterocyclic rings. These properties determine its behavior in different environments and its potential applications in various research contexts.
Physical Properties
The compound exists as a solid at room temperature, with its melting and boiling points influenced by the presence of fluorine atoms and the complex heterocyclic structure. The highly electronegative fluorine atoms in the trifluoromethyl group and difluoroacetyl moiety influence the compound's polarity and intermolecular interactions.
Solubility Characteristics
Structural Features and Chemical Reactivity
The chemical reactivity of 1-(2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetyl)piperidin-4-one is determined by its functional groups and their electronic properties. The presence of multiple electron-withdrawing groups creates regions of electrophilicity and nucleophilicity within the molecule.
Key Functional Groups
The compound contains several functional groups that contribute to its chemical behavior:
-
Trifluoromethyl group (-CF₃): A strong electron-withdrawing group attached to the pyridine ring
-
Chloro substituent: Contributes to the electronic properties of the pyridine ring
-
Difluoroacetyl group: Contains a carbonyl functionality with geminal difluoro substitution
-
Piperidin-4-one ring: Features a ketone group within a six-membered heterocycle
-
Amide linkage: Connects the difluoroacetyl moiety to the piperidine ring
These functional groups create multiple sites for potential chemical reactions and interactions with biological targets.
Electronic Distribution
The electronic distribution within the molecule is significantly influenced by the electronegative fluorine and chlorine atoms. The trifluoromethyl group and the difluoro substitution create electron-deficient regions, which can influence the reactivity of neighboring functional groups. The pyridine nitrogen and carbonyl oxygens serve as potential hydrogen bond acceptors in intermolecular interactions.
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 1-(2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetyl)piperidin-4-one | 1823182-56-4 | C₁₃H₁₀ClF₅N₂O₂ | 356.67 g/mol |
| 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine hydrochloride | 1185310-97-7 | C₁₁H₁₄Cl₂F₃N₃ | 316.15 g/mol |
The structural differences between these compounds would be expected to result in distinct physicochemical properties and potentially different biological activities .
Analytical Characterization
Analytical techniques are essential for confirming the identity, purity, and structural features of chemical compounds. For 1-(2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetyl)piperidin-4-one, various analytical approaches would be applicable.
Spectroscopic Analysis
Spectroscopic techniques provide valuable information about the structural features of the compound. For fluorine-containing compounds, ¹⁹F NMR spectroscopy is particularly informative, as it can reveal the chemical environment of the fluorine atoms. The trifluoromethyl group typically gives rise to a characteristic signal in the ¹⁹F NMR spectrum, while the difluoroacetyl moiety would show a distinct pattern due to coupling with neighboring protons.
For similar fluorinated compounds, NMR spectroscopy reveals characteristic patterns. For example, in 4-(2,2-difluoroethyl)-1,2,3,4-tetrahydrobenzo imidazo[1,2-a]pyridine, the difluoromethylene group is observed as a triplet of doublet of doublets at δ 6.39 ppm (J = 56.8, 5.5, 3.8 Hz) in the ¹H NMR spectrum .
Mass Spectrometry
Mass spectrometry would be valuable for confirming the molecular weight of the compound and identifying characteristic fragmentation patterns. The presence of chlorine in the molecule would produce a distinctive isotope pattern in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
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